Ganglionic Blocking Potency: Pentamethonium vs. Hexamethonium
The potency of ganglionic blockade in the methonium series exhibits a characteristic bell-shaped relationship with chain length, peaking at hexamethonium (C6). Pentamethonium (C5) demonstrates lower potency relative to this peak. This difference is a key factor for experimental design, as hexamethonium is generally the more potent agent for achieving maximal ganglionic blockade [1].
| Evidence Dimension | Relative Ganglionic Blocking Potency |
|---|---|
| Target Compound Data | Sub-maximal; lower potency than hexamethonium (C6) |
| Comparator Or Baseline | Hexamethonium (C6) represents the peak potency for ganglionic blockade within the methonium series [1]. |
| Quantified Difference | Not numerically defined; class-level inference of a relative potency rank order: Hexamethonium (C6) > Pentamethonium (C5). |
| Conditions | Rat submandibular ganglion cells in voltage-clamp studies and various in vivo preparations. |
Why This Matters
For researchers requiring a potent, broad-spectrum ganglionic block, hexamethonium is the preferred choice; pentamethonium's lower potency is a key differentiator for applications where a less potent or more nuanced block is desired.
- [1] Ascher, P., Large, W. A., & Rang, H. P. (1979). Studies on the mechanism of action of acetylcholine antagonists on rat parasympathetic ganglion cells. The Journal of Physiology, 295, 139-170. View Source
